molecular formula C26H39ClN2O3 B14056528 Hexadecyl 4-chloro-3-(2-cyanoacetamido)benzoate CAS No. 189224-02-0

Hexadecyl 4-chloro-3-(2-cyanoacetamido)benzoate

Cat. No.: B14056528
CAS No.: 189224-02-0
M. Wt: 463.1 g/mol
InChI Key: FSUPIOJYSVHQRT-UHFFFAOYSA-N
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Description

Hexadecyl 4-chloro-3-(2-cyanoacetamido)benzoate is a chemical compound that belongs to the class of cyanoacetamides It is characterized by the presence of a hexadecyl chain, a chloro-substituted benzene ring, and a cyanoacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecyl 4-chloro-3-(2-cyanoacetamido)benzoate typically involves the cyanoacetylation of amines. One common method is the reaction of hexadecylamine with 4-chloro-3-(2-cyanoacetamido)benzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 4-chloro-3-(2-cyanoacetamido)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

    Condensation Reactions: The cyanoacetamido group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).

    Condensation Reactions: Often performed in the presence of acidic or basic catalysts, such as p-toluenesulfonic acid (PTSA) or sodium hydroxide (NaOH).

    Reduction Reactions: Conducted under anhydrous conditions with a strong reducing agent like LiAlH4.

Major Products Formed

    Substitution Reactions: Formation of substituted benzene derivatives.

    Condensation Reactions: Synthesis of various heterocyclic compounds.

    Reduction Reactions: Production of amine derivatives.

Scientific Research Applications

Hexadecyl 4-chloro-3-(2-cyanoacetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexadecyl 4-chloro-3-(2-cyanoacetamido)benzoate involves its interaction with specific molecular targets. The cyanoacetamido group can act as a nucleophile, participating in various biochemical reactions. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission .

Comparison with Similar Compounds

Hexadecyl 4-chloro-3-(2-cyanoacetamido)benzoate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for research and industrial applications

Properties

CAS No.

189224-02-0

Molecular Formula

C26H39ClN2O3

Molecular Weight

463.1 g/mol

IUPAC Name

hexadecyl 4-chloro-3-[(2-cyanoacetyl)amino]benzoate

InChI

InChI=1S/C26H39ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-32-26(31)22-16-17-23(27)24(21-22)29-25(30)18-19-28/h16-17,21H,2-15,18,20H2,1H3,(H,29,30)

InChI Key

FSUPIOJYSVHQRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC#N

Origin of Product

United States

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